6-Methoxy-5-(trifluoromethyl)pyridin-2-amine 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 405160-57-8
VCID: VC7916163
InChI: InChI=1S/C7H7F3N2O/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3,(H2,11,12)
SMILES: COC1=C(C=CC(=N1)N)C(F)(F)F
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 405160-57-8

Cat. No.: VC7916163

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-(trifluoromethyl)pyridin-2-amine - 405160-57-8

Specification

CAS No. 405160-57-8
Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
IUPAC Name 6-methoxy-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H7F3N2O/c1-13-6-4(7(8,9)10)2-3-5(11)12-6/h2-3H,1H3,(H2,11,12)
Standard InChI Key SUWNZMZAATXWIB-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=N1)N)C(F)(F)F
Canonical SMILES COC1=C(C=CC(=N1)N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The pyridine ring in 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine adopts a planar configuration, with substituents influencing its electronic and steric profiles:

  • Trifluoromethyl (-CF3_3): Electron-withdrawing nature reduces electron density at the 5th position, directing electrophilic attacks to other ring positions.

  • Methoxy (-OCH3_3): Electron-donating via resonance increases electron density at the 6th position, enhancing susceptibility to electrophilic substitution.

  • Amine (-NH2_2): Provides a nucleophilic site for further functionalization, such as acylation or alkylation.

Physical Properties

PropertyValue/Description
Molecular FormulaC7H7F3N2O\text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}
Molecular Weight192.14 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point98–102°C (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in water

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step functionalization of pyridine precursors. A representative pathway includes:

  • Starting Material: 5-Trifluoromethylpyridin-2-amine.

  • Methoxy Group Introduction:

    • Reagents: Sodium methoxide (NaOCH3_3), methyl iodide (CH3_3I).

    • Conditions: Anhydrous DMF, 60°C, 12 hours.

    • Mechanism: Nucleophilic aromatic substitution (SNAr) at the 6th position.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature Control: 50–70°C to prevent decomposition.

  • Catalyst: Palladium-based catalysts for coupling reactions.

  • Workflow: Automated systems for reagent addition and in-line NMR monitoring.

Reactivity and Functionalization

Oxidation

  • Reagents: KMnO4\text{KMnO}_4 in acidic media.

  • Product: Pyridine N-oxide derivatives (e.g., 6-methoxy-5-(trifluoromethyl)pyridin-2-amine N-oxide).

  • Application: Enhances solubility for pharmacological studies.

Nucleophilic Substitution

  • Reagents: Alkyl halides (e.g., CH3_3I) in the presence of K2_2CO3_3.

  • Product: N-alkylated derivatives (e.g., N-methyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine).

Coupling Reactions

The amine group facilitates cross-coupling reactions, such as:

  • Buchwald-Hartwig Amination: Formation of C–N bonds with aryl halides.

  • Ullmann Coupling: Synthesis of biaryl amines using copper catalysts.

Applications in Scientific Research

Drug Intermediate

The compound serves as a precursor for bioactive molecules, including:

  • Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.

  • Antimicrobial Agents: Pyridine derivatives exhibit activity against Gram-positive bacteria.

Case Study: Anticancer Activity

Derivatives of 6-Methoxy-5-(trifluoromethyl)pyridin-2-amine have shown promise in inhibiting histone deacetylases (HDACs), a target in oncology. In vitro studies demonstrate IC50_{50} values < 1 µM against breast cancer cell lines (MCF-7) .

Coordination Polymers

The amine group acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming porous frameworks for gas storage.

Organic Electronics

Incorporation into π-conjugated systems improves electron transport in organic field-effect transistors (OFETs).

Future Directions

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains could enhance biodistribution for tumor-specific delivery.

Green Chemistry

Developing solvent-free synthesis routes using mechanochemical methods to reduce environmental impact.

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